molecular formula C23H25N7O3 B1672406 (S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

Cat. No.: B1672406
M. Wt: 447.5 g/mol
InChI Key: NPRGDRYIMFLLIG-OAHLLOKOSA-N
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Description

GSK938890A is a novel and potent inhibitor of Protein Kinase C-Related Kinase 1It is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK938890A involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: This involves the construction of the core chemical structure through a series of organic reactions, such as condensation and cyclization.

    Functional Group Modifications: Introduction of specific functional groups to enhance the compound’s activity and selectivity. This may involve reactions like halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial Production Methods

Industrial production of GSK938890A would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

GSK938890A can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

GSK938890A has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of Protein Kinase C-Related Kinase 1 and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the role of Protein Kinase C-Related Kinase 1 in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Potential applications in the development of new therapeutic agents for diseases where Protein Kinase C-Related Kinase 1 is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new chemical entities and as a reference compound in quality control processes.

Mechanism of Action

GSK938890A exerts its effects by inhibiting Protein Kinase C-Related Kinase 1. This kinase is involved in various cellular signaling pathways that regulate critical functions such as cell growth, survival, and differentiation. By inhibiting this kinase, GSK938890A can modulate these pathways, leading to altered cellular responses. The exact molecular targets and pathways involved include the phosphorylation of specific substrates and the downstream signaling cascades they activate .

Comparison with Similar Compounds

Similar Compounds

    GSK3528869A: Another compound in the same class, used in the development of therapeutic agents for hepatitis B.

    GSK836: A related compound with applications in antiviral research.

Uniqueness

GSK938890A is unique due to its high potency and selectivity for Protein Kinase C-Related Kinase 1. This specificity makes it a valuable tool for dissecting the role of this kinase in various biological processes and for developing targeted therapies.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-6-[(2S)-2-amino-2-phenylethoxy]-1-ethylimidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C23H25N7O3/c1-4-30-17-12-18(32-13-15(24)14-8-6-5-7-9-14)26-16(10-11-23(2,3)31)19(17)27-22(30)20-21(25)29-33-28-20/h5-9,12,15,31H,4,13,24H2,1-3H3,(H2,25,29)/t15-/m1/s1

InChI Key

NPRGDRYIMFLLIG-OAHLLOKOSA-N

Isomeric SMILES

CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)C#CC(C)(C)O)OC[C@H](C4=CC=CC=C4)N

SMILES

CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)C#CC(C)(C)O)OCC(C4=CC=CC=C4)N

Canonical SMILES

CCN1C2=CC(=NC(=C2N=C1C3=NON=C3N)C#CC(C)(C)O)OCC(C4=CC=CC=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK938890A;  GSK-938890A;  GSK 938890A;  CHEMBL1096626; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 3
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 4
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 5
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
Reactant of Route 6
(S)-4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-(2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol

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